molecular formula C18H22N4O4S B2501757 N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235341-37-3

N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2501757
CAS No.: 1235341-37-3
M. Wt: 390.46
InChI Key: CTWQZYLMRKGCFP-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with a unique structure that combines a cyanophenyl group, a cyclopropylsulfonyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a cyanating agent under controlled conditions to introduce the cyano group.

    Synthesis of the piperidinylmethyl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the piperidinylmethyl group.

    Formation of the cyclopropylsulfonyl intermediate: This step involves the reaction of a suitable cyclopropyl derivative with a sulfonating agent to introduce the cyclopropylsulfonyl group.

    Coupling of intermediates: The final step involves the coupling of the cyanophenyl, piperidinylmethyl, and cyclopropylsulfonyl intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to remove certain functional groups or alter its structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with fewer functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of biological processes and as a tool for probing the function of specific proteins or pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. In general, the compound may interact with specific molecular targets, such as proteins or enzymes, to modulate their activity. This can involve binding to the active site of an enzyme, altering the conformation of a protein, or interfering with a signaling pathway.

Comparison with Similar Compounds

N1-(2-cyanophenyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-cyanophenyl)-N2-(piperidin-4-yl)methyl)oxalamide: This compound lacks the cyclopropylsulfonyl group, which may affect its reactivity and biological activity.

    N1-(2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide: This compound has a methylsulfonyl group instead of a cyclopropylsulfonyl group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c19-11-14-3-1-2-4-16(14)21-18(24)17(23)20-12-13-7-9-22(10-8-13)27(25,26)15-5-6-15/h1-4,13,15H,5-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQZYLMRKGCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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